molecular formula C9H18BrN B14382740 N,N,N-Trimethylhex-1-yn-1-aminium bromide CAS No. 88434-51-9

N,N,N-Trimethylhex-1-yn-1-aminium bromide

Cat. No.: B14382740
CAS No.: 88434-51-9
M. Wt: 220.15 g/mol
InChI Key: XFZMNDFOIWDMOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Trimethylhex-1-yn-1-aminium bromide is a chemical compound with the molecular formula C9H22BrN. It is a quaternary ammonium salt, characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and a hex-1-yn-1-yl group, with a bromide anion as the counterion. This compound is known for its high solubility in water and its use in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Trimethylhex-1-yn-1-aminium bromide can be synthesized through the reaction of hexyl bromide with trimethylamine. The reaction typically occurs under mild conditions, with the hexyl bromide being added to an excess of trimethylamine in a suitable solvent such as ethanol or methanol. The reaction mixture is then stirred at room temperature for several hours, resulting in the formation of the desired quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethylhex-1-yn-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions. These reactions typically occur in aqueous or alcoholic solutions at room temperature.

    Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents and are usually carried out under controlled conditions to prevent unwanted side reactions.

Major Products Formed

    Substitution Reactions: The major products are new quaternary ammonium salts with different anions.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.

Scientific Research Applications

N,N,N-Trimethylhex-1-yn-1-aminium bromide has several scientific research applications, including:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in studies involving cell membrane interactions and ion transport due to its surfactant properties.

    Industry: The compound is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various chemical processes.

Mechanism of Action

The mechanism of action of N,N,N-Trimethylhex-1-yn-1-aminium bromide involves its interaction with cell membranes and ion channels. The positively charged ammonium group can interact with negatively charged components of cell membranes, altering their properties and affecting ion transport. This can lead to changes in cell signaling and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium bromide: A quaternary ammonium salt with a longer alkyl chain, used as a surfactant and in various industrial applications.

    Hexyltrimethylammonium bromide: Similar in structure but with a saturated hexyl group instead of the hex-1-yn-1-yl group.

Uniqueness

N,N,N-Trimethylhex-1-yn-1-aminium bromide is unique due to the presence of the triple bond in the hex-1-yn-1-yl group, which imparts different chemical properties compared to its saturated counterparts. This structural feature can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other quaternary ammonium salts may not be as effective.

Properties

CAS No.

88434-51-9

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

hex-1-ynyl(trimethyl)azanium;bromide

InChI

InChI=1S/C9H18N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

XFZMNDFOIWDMOD-UHFFFAOYSA-M

Canonical SMILES

CCCCC#C[N+](C)(C)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.